N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 851989-20-3
VCID: VC21383074
InChI: InChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
SMILES: CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4g/mol

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

CAS No.: 851989-20-3

Cat. No.: VC21383074

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4g/mol

* For research use only. Not for human or veterinary use.

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide - 851989-20-3

Specification

CAS No. 851989-20-3
Molecular Formula C17H16N2O3S
Molecular Weight 328.4g/mol
IUPAC Name N-(2-methylsulfanylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Standard InChI InChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
Standard InChI Key AEHXKTKUNNWFDS-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Canonical SMILES CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide consists of three main components: a benzoxazole ring system, a propanamide linker, and a 2-methylsulfanylphenyl group. The 2-oxo-1,3-benzoxazol-3(2H)-yl group functions as a heterocyclic moiety known for contributing to various biological activities in similar compounds. The propanamide linker (-CH2-CH2-CO-NH-) connects this heterocyclic system to the 2-methylsulfanylphenyl group, allowing for a specific spatial arrangement that may be important for target binding interactions. The methylsulfanyl group (-SCH3) attached to the phenyl ring introduces sulfur chemistry to the molecule, potentially enhancing its ability to form hydrogen bonds and interact with protein binding sites.

Physicochemical Properties

Table 1 presents the key physicochemical properties of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide:

PropertyValueSignificance
CAS Registry Number851989-20-3Unique identifier for chemical substances
Molecular FormulaC17H16N2O3SComposition indicating 17 carbon, 16 hydrogen, 2 nitrogen, 3 oxygen, and 1 sulfur atom
Molecular Weight328.4 g/molModerate molecular weight, potentially favorable for drug-like properties
IUPAC NameN-(2-methylsulfanylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamideSystematic chemical name according to IUPAC nomenclature
Standard InChIInChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)String representation for exact structure identification
Standard InChIKeyAEHXKTKUNNWFDS-UHFFFAOYSA-NCondensed digital representation of chemical structure
SMILES NotationCSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=OLinear notation describing chemical structure

The moderate molecular weight of this compound (328.4 g/mol) suggests potential compatibility with favorable pharmacokinetic properties, as it falls within the range typically associated with orally bioavailable drugs. The presence of multiple oxygen and nitrogen atoms, along with the sulfur atom, indicates potential for hydrogen bonding and various intermolecular interactions that could influence solubility, binding affinity, and other properties relevant to drug development.

Synthesis and Reactivity

Understanding the synthesis pathways and reactivity profiles of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide provides valuable insights into its chemical behavior and potential modifications for structure-activity relationship studies. This knowledge is essential for developing efficient production methods and exploring structural derivatives with enhanced properties.

Reactive Centers and Chemical Behavior

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide contains several functional groups that could serve as reactive centers for further chemical modifications. The amide bond can undergo hydrolysis under acidic or basic conditions, while the methylsulfanyl group represents a potential site for oxidation or nucleophilic substitution reactions. The benzoxazole ring system may participate in various electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to more electron-rich aromatic systems.

Table 2 summarizes the potential reactive centers and associated chemical transformations:

Reactive CenterPotential TransformationsApplications
Amide BondHydrolysis, reduction, transamidationProdrug development, structural modification
Methylsulfanyl GroupOxidation (to sulfoxide/sulfone), nucleophilic substitutionModulation of electronic properties, introduction of new functionalities
Benzoxazole RingElectrophilic aromatic substitution, ring-opening reactionsScaffold diversification, property tuning
Propanamide ChainChain extension/reduction, α-functionalizationOptimization of spacer length, introduction of stereogenic centers

These reactive centers provide valuable opportunities for structural elaboration and derivatization, potentially leading to compounds with improved or altered biological activities.

Therapeutic AreaPotential MechanismStructural Features Contributing to Activity
Anti-inflammatoryCyclooxygenase/lipoxygenase inhibitionBenzoxazole core, amide functionality
AntidiabeticAlpha-glucosidase inhibitionHeterocyclic oxygen, hydrogen-bonding capabilities
AntiviralViral enzyme inhibitionPropanamide linker, aromatic rings
AnticonvulsantGABA receptor modulationBenzoxazole system, amide group
AnalgesicVarious pain pathways modulationCombined effect of multiple functional groups

These potential applications highlight the therapeutic versatility of compounds containing the benzoxazole scaffold and suggest multiple avenues for biological evaluation of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.

Structure-Activity Relationship Considerations

Understanding the structure-activity relationship (SAR) of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is crucial for rational design of more potent and selective derivatives. While specific SAR data for this exact compound is limited, general principles can be applied based on the known behaviors of similar structural elements.

Key Structural Elements and Their Contributions

Pharmaceutical Considerations

For N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide to progress as a potential pharmaceutical candidate, various physicochemical and pharmacological parameters must be considered. These considerations help predict the compound's druglikeness and potential challenges in development.

Drug-like Properties

The assessment of drug-like properties provides insights into the pharmaceutical potential of chemical compounds. Table 4 presents estimated drug-like properties for N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide based on its structure:

PropertyEstimated Value/CharacteristicSignificance in Drug Development
Lipophilicity (LogP)Moderate (predicted)Influences membrane permeability and distribution
Water SolubilityLimited (due to aromatic rings)Affects formulation strategies and bioavailability
Hydrogen Bond Donors1 (NH of amide)Contributes to target binding and solubility
Hydrogen Bond Acceptors4 (C=O and heterocyclic O)Impacts target interactions and pharmacokinetics
Rotatable Bonds4-5 (estimated)Affects conformational flexibility and entropy
Polar Surface AreaModerate (due to N and O atoms)Indicator of membrane permeability

These properties suggest that N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide may possess a reasonable balance of physicochemical characteristics conducive to drug development, although optimization might be required for specific delivery routes or target tissues.

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